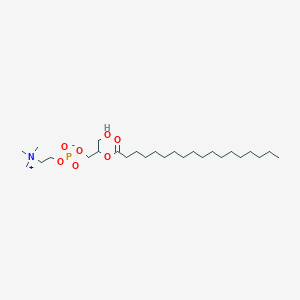
Hydrazinosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinosuccinate is a compound that features a hydrazide moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinosuccinate can be synthesized through the oxidation of L-aspartic acid to N-hydroxy-aspartic acid, followed by acetylation and subsequent elimination reactions. The process involves several key enzymes, including flavin-dependent oxygenase and adenylosuccinate lyase . The reaction conditions typically require specific pH levels and temperatures to ensure the proper functioning of these enzymes.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the same biochemical pathways as those used in laboratory settings. The scalability of these methods depends on the availability of the necessary enzymes and the optimization of reaction conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydrazide moiety, which is highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydrazide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetylhydrazine .
Aplicaciones Científicas De Investigación
Hydrazinosuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of hydrazinosuccinate involves its interaction with specific enzymes and molecular targets. The compound’s effects are mediated through the formation and cleavage of nitrogen-nitrogen bonds, which are crucial for its biological activity. The pathways involved include the oxidation of L-aspartic acid and subsequent acetylation reactions .
Comparación Con Compuestos Similares
Hydrazinosuccinate can be compared to other compounds with similar structures, such as:
Valanimycin: Contains a nitrogen-nitrogen bond and is known for its antimicrobial properties.
Kutzneride: Another compound with a hydrazide moiety, used in various biochemical studies.
Fosfazinomycin: Shares a similar biosynthetic pathway and has applications in antimicrobial research.
The uniqueness of this compound lies in its specific enzymatic pathways and the variety of reactions it can undergo, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
92751-07-0 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2-hydrazinylbutanedioic acid |
InChI |
InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |
Clave InChI |
RLFYROFKMULBFJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


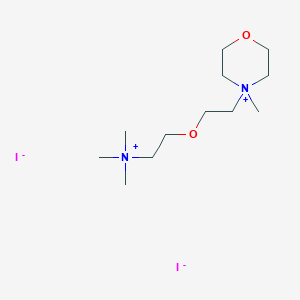
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)



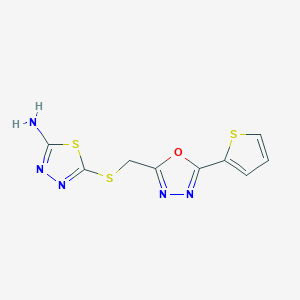
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
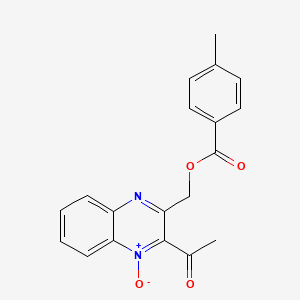
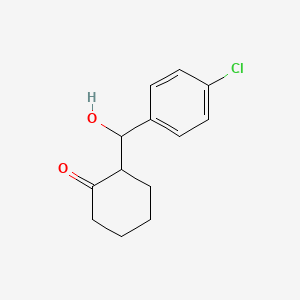
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

